N-Isopropyl-N-methylfuran-2-amine

Description

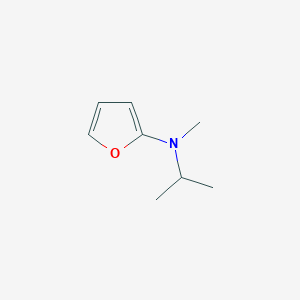

N-Isopropyl-N-methylfuran-2-amine is a secondary amine featuring a furan-2-yl moiety substituted with isopropyl and methyl groups on the nitrogen atom. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol. The compound’s structure combines the electron-rich furan ring with a sterically hindered amine, influencing its reactivity and physical properties.

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

N-methyl-N-propan-2-ylfuran-2-amine |

InChI |

InChI=1S/C8H13NO/c1-7(2)9(3)8-5-4-6-10-8/h4-7H,1-3H3 |

InChI Key |

PHFFOLXBWLBZHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-methylfuran-2-amine typically involves the reaction of furan-2-carboxylic acid with isopropylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-methylfuran-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-Isopropyl-N-methylfuran-2-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of novel pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic pathways.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Furan-2-carboxylic acid derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced amine derivatives |

| Substitution | Alkyl halides, acyl chlorides | Various substituted furan derivatives |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits potential biological activity, particularly against drug-resistant bacterial pathogens. Studies have shown it to be effective against Staphylococcus aureus, including methicillin-resistant strains. Its mechanism may involve binding to specific molecular targets, modulating enzyme activity, thus inhibiting bacterial growth .

Case Study: Antibacterial Screening

In a screening of various compounds against Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to other potent antibacterial agents. This suggests its viability as a lead compound in antibiotic development.

Medicinal Chemistry

Drug Development Potential

this compound is being explored for its therapeutic potential in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Research efforts are focused on optimizing its pharmacological profile for various diseases, including infections caused by resistant bacteria .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties facilitate the synthesis of stimuli-responsive materials, which have applications in areas like drug delivery systems and smart hydrogels.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-methylfuran-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physical properties of N-Isopropyl-N-methylfuran-2-amine and related compounds:

Key Observations:

Furan vs. Benzofuran Core: The benzofuran derivative (C₁₁H₁₃NO) exhibits enhanced aromaticity compared to the furan-based compounds, likely increasing its lipophilicity and UV absorption properties . this compound’s smaller furan ring may improve volatility but reduce thermal stability relative to benzofuran analogs.

Substituent Effects: Bulky groups (e.g., isobutyl in ’s compound) reduce solubility in polar solvents, whereas smaller substituents (methyl, isopropyl) enhance volatility .

Chemical and Physical Properties

Solubility and Reactivity:

- This compound: Predicted to exhibit moderate solubility in organic solvents (e.g., DCM, THF) due to its nonpolar isopropyl group.

- 1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine : The HCl salt form () suggests ionic character, enhancing water solubility compared to the free base .

Stability:

- Furan-containing amines are prone to oxidation at the electron-rich ring, necessitating inert storage conditions. Benzofuran derivatives may offer greater stability due to extended conjugation .

Biological Activity

N-Isopropyl-N-methylfuran-2-amine is a compound that has garnered attention in recent research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its furan ring structure, which is known to contribute to various biological activities. The synthesis of this compound typically involves the reaction of furan derivatives with isopropyl and methyl amines. Various synthetic pathways have been explored to optimize yield and purity, including the use of catalytic methods and solvent-free conditions. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antimicrobial agent, antitumor compound, and neuroprotective agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both standard and clinical strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Standard Strain 1 | 0.5 |

| Clinical Strain A | 2.0 |

| Clinical Strain B | 1.0 |

Antitumor Activity

The antitumor effects of this compound have been investigated in various cancer cell lines. In vitro assays indicated that the compound inhibits cell proliferation in a dose-dependent manner, with IC50 values reported as low as 0.035 µM against Jurkat cells . These findings suggest a promising role for this compound in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 0.035 |

| A549 | 0.1 |

| Bel7402 | 0.25 |

Neuroprotective Effects

In addition to its antimicrobial and antitumor properties, this compound has been evaluated for neuroprotective effects. Studies indicate that it can mitigate oxidative stress-induced damage in neuronal cell lines, demonstrating a reduction in apoptosis markers when treated with this compound .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. The study reported a decrease in biofilm biomass by approximately 60% at MIC concentrations . -

Case Study on Antitumor Activity :

In an experimental model using mice implanted with human tumor cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses over a two-week period, showing both safety and efficacy . -

Neuroprotection in Cell Models :

Research involving PC12 cells exposed to hydrogen peroxide demonstrated that this compound significantly reduced cell death rates and improved cell viability by over 50% compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.